5-(4-chlorobenzyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
5-(4-chlorobenzyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrimidinone intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the fluorophenylpiperazine moiety: The final step involves the nucleophilic substitution reaction between the chlorobenzyl-pyrimidinone intermediate and 4-(4-fluorophenyl)piperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorobenzyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorophenyl positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-chlorobenzyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.
Inducing apoptosis: In cancer cells through the activation of pro-apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl chloride: A precursor used in the synthesis of the target compound.
4-(4-fluorophenyl)piperazine: Another precursor with similar structural features.
Quinazolinones: Compounds with a similar pyrimidinone core and diverse biological activities.
Uniqueness
5-(4-chlorobenzyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H22ClFN4O |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H22ClFN4O/c1-15-20(14-16-2-4-17(23)5-3-16)21(29)26-22(25-15)28-12-10-27(11-13-28)19-8-6-18(24)7-9-19/h2-9H,10-14H2,1H3,(H,25,26,29) |
InChI Key |
SUSXODNKBWXBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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